molecular formula C21H24O7 B1447636 Arenol CAS No. 32274-51-4

Arenol

Cat. No. B1447636
CAS RN: 32274-51-4
M. Wt: 388.4 g/mol
InChI Key: BGLAMXJBTZOWLK-UHFFFAOYSA-N
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Description

Arenols are a class of organic compounds that share similarities with phenol. They exhibit aromatic characteristics due to the presence of the benzene ring. Unlike phenol, arenols do not necessarily have a hydroxyl group bonded directly to the benzene ring. Instead, they can have alkyl groups or other functional groups attached to the ring while still retaining the hydroxyl group .


Synthesis Analysis

Arenols can be synthesized through various methods. One such method involves the introduction of a hydroxyl group onto the benzene ring . Another approach involves nitrogen atom insertion into arenols to access benzazepines .


Molecular Structure Analysis

The molecular structure of an arenol involves a hydroxyl group (-OH) attached to an aromatic ring. The exact structure can vary depending on the specific arenol, as different arenols can have different substituents attached to the aromatic ring .


Chemical Reactions Analysis

Arenols can participate in a variety of chemical reactions. For instance, they can display weak acidic properties due to the presence of the hydroxyl group. The acidity of arenols may vary depending on the substituents present on the aromatic ring. These variations in substituents can significantly impact the reactivity and chemical behavior of arenols .


Physical And Chemical Properties Analysis

Arenols, like phenols, possess distinct physical and chemical properties. They can appear as a solid or liquid at room temperature, depending on the specific arenol. They are known for their aromatic characteristics due to the presence of the benzene ring .

Scientific Research Applications

Selective Hydrogenolysis of Arenols

  • Application: The nickel-catalyzed hydrogenolysis of arenols uses hydrosilane as a reductant. This method enables the selective cleavage of Ar–O bonds in arenols over aryl and benzyl ethers, highlighting its specificity in chemical reactions (Ohgi & Nakao, 2016).

Encapsulation Complexes

  • Application: Hexameric resorcin[4]arenes and pyrogallol[4]arenes are studied for their behavior in small spaces, with potential applications in catalysis or transport. This involves using NMR methods to understand their solution structures, host-guest properties, and exchange dynamics (Avram, Cohen & Rebek, 2011).

Electrochemical Dearomative Spirocyclization

  • Application: An electrochemical process in a flow system is developed for preparing biologically relevant spirodienones from arenol derivatives. This approach is notable for its efficiency and reduced need for superstoichiometric oxidants (Li et al., 2022).

Asymmetric Oxidative Coupling

  • Application: (Aqua)ruthenium(salen) complex achieves high chemo- and enantioselective oxidative cross-coupling of arenols. This method is significant for selectively producing C1-symmetric bis(arenol)s, showing the impact of steric over electronic effects in arenols (Hayashi, Ueno, Kim & Uchida, 2020).

Electrophilic Phosphination of Arenes

  • Application: A protocol for the phosphination of arenes, arenols, and thiols using diaryl(((trifluoromethyl)sulfonyl)oxy)phosphines. This method is efficient and mild for synthesizing aromatic organophosphorus compounds (Yuan, Huang, Cai & Lu, 2017).

Selective Hydrogenolysis for Biorefinery

  • Application: Al(PO3)3-supported platinum nanoparticles are used for the selective hydrogenolysis of phenols to yield arenes. This is important for the production of fine chemicals and biorefinery applications (Jin et al., 2021).

Chlorinating Reagent

  • Application: The invention of a guanidine-based chlorinating reagent, CBMG or “Palau’chlor”, for chlorinating arenes and (hetero)arenes. This method is direct, mild, and operationally simple, suitable for a range of nitrogen-containing heterocycles (Rodriguez et al., 2014).

Metal-Organic Framework Synthesis

  • Application: An A1/A2-difunctionalized pillar[5]arene is used in the synthesis of a metal-organic framework (MOF). This MOF shows selective uptake of aromatic guests and can effect color changes, demonstrating potential in environmental monitoring and smart material applications (Strutt et al., 2012).

Future Directions

The future directions of arenol research could involve exploring new synthesis methods, investigating their potential uses in various industries such as pharmaceuticals, cosmetics, and materials science, and studying their interactions with biological systems .

properties

IUPAC Name

3-[[4-acetyl-2,3,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-4-hydroxy-5,6-dimethylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O7/c1-9(2)6-7-13-16(11(4)22)20(26)19(25)14(18(13)24)8-15-17(23)10(3)12(5)28-21(15)27/h6,23-26H,7-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLAMXJBTZOWLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)C(=C1O)CC2=C(C(=C(C(=C2O)O)C(=O)C)CC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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